molecular formula C12H10N4O2 B14488713 2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine CAS No. 63581-46-4

2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine

Katalognummer: B14488713
CAS-Nummer: 63581-46-4
Molekulargewicht: 242.23 g/mol
InChI-Schlüssel: FZLLPKZFRLUODZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a nitrophenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for hydrogenation), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wirkmechanismus

The mechanism by which 2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other nitrophenyl-substituted heterocycles and imidazo-pyridine derivatives. Examples include:

Uniqueness

What sets 2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine apart is its specific ring fusion and substitution pattern, which confer unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

63581-46-4

Molekularformel

C12H10N4O2

Molekulargewicht

242.23 g/mol

IUPAC-Name

2-(2-nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C12H10N4O2/c17-16(18)10-6-2-1-4-8(10)11-14-9-5-3-7-13-12(9)15-11/h1-7,11,14H,(H,13,15)

InChI-Schlüssel

FZLLPKZFRLUODZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2NC3=C(N2)N=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.